N-Methyl-N-naphthalen-1-ylguanidine
Description
Structure
3D Structure
Properties
CAS No. |
114646-66-1 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-methyl-1-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C12H13N3/c1-15(12(13)14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H3,13,14) |
InChI Key |
KOOGVGDBZAMVNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=N)N |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the elucidation of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopic Analysis of N-Methyl-N-naphthalen-1-ylguanidine
Proton (¹H) NMR spectroscopy offers initial, yet crucial, insights into the structure of this compound. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, a foundational understanding of the proton framework can be established.
Expected ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| δ 7.90 - 8.10 | m | 2H | Ar-H (peri-protons to C1) |
| δ 7.40 - 7.60 | m | 5H | Ar-H (remaining naphthyl protons) |
| δ 4.50 - 5.50 | br s | 2H | -NH ₂ |
| δ 3.10 | s | 3H | N-CH ₃ |
| δ 1.50 - 2.50 | br s | 1H | NH |
Note: This is a predictive table based on the analysis of similar structures. Actual experimental values may vary.
The aromatic region of the spectrum is anticipated to display a complex pattern of multiplets corresponding to the seven protons of the naphthalene (B1677914) ring. The protons in the peri positions to the C1 carbon are expected to be deshielded and resonate at a lower field. The methyl group attached to the nitrogen atom would likely appear as a sharp singlet. The protons on the guanidinyl nitrogens are expected to be broad singlets due to quadrupole effects and potential chemical exchange.
¹³C NMR Spectroscopic Analysis of this compound
Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal, offering a count of the non-equivalent carbons.
Expected ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| δ 158.0 - 162.0 | C =N (Guanidinyl carbon) |
| δ 134.0 - 136.0 | Quaternary Ar-C |
| δ 125.0 - 130.0 | Ar-C H |
| δ 120.0 - 125.0 | Ar-C H |
| δ 110.0 - 115.0 | Quaternary Ar-C |
| δ 35.0 - 40.0 | N-C H₃ |
Note: This is a predictive table based on the analysis of similar structures. Actual experimental values may vary.
The guanidinyl carbon is expected to be the most deshielded carbon, appearing at the lowest field in the spectrum. The ten carbons of the naphthalene ring will resonate in the aromatic region, with the quaternary carbons distinguishable from the protonated carbons. The methyl carbon will appear at a characteristic upfield chemical shift.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of the protons within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically two- or three-bond) correlations between protons and carbons. This technique is invaluable for identifying the connections between quaternary carbons and nearby protons, and for confirming the linkage of the methyl group and the naphthalenyl group to the guanidine (B92328) core.
Mass Spectrometric Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and offering insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion with a high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula.
Expected HRMS Data:
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | C₁₂H₁₄N₄ + H⁺ | To be determined |
Note: The calculated m/z is based on the elemental composition. The 'Found m/z' would be the experimental result.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. ESI-MS typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, which simplifies the determination of the molecular weight. By increasing the cone voltage, controlled fragmentation can be induced, providing valuable structural information. The fragmentation pattern would be expected to show losses of the methyl group, the amino group, and characteristic cleavages of the naphthalene ring.
Infrared (IR) Spectroscopic Investigations of Molecular Vibrations
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural components: the naphthalene ring, the guanidine group, and the methyl substituent.
The analysis of the vibrational modes of related naphthalene compounds provides a basis for the interpretation of the spectrum of this compound. For instance, the IR spectrum of naphthalene exhibits a prominent band corresponding to the out-of-plane C-H bending mode. copernicus.org In this compound, the characteristic vibrations of the naphthalene moiety are expected to be present, albeit with potential shifts due to the influence of the N-methylguanidinyl substituent.
Key functional groups and their expected vibrational frequencies in the IR spectrum of this compound include:
N-H Stretching: The guanidinium (B1211019) group contains N-H bonds which typically exhibit stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: The aromatic C-H bonds of the naphthalene ring and the aliphatic C-H bonds of the methyl group are expected to show absorption bands in the range of 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=N Stretching: The carbon-nitrogen double bond (imine) of the guanidine moiety gives rise to a strong absorption band, typically observed between 1630 and 1690 cm⁻¹.
C=C Stretching: The aromatic carbon-carbon double bond stretching vibrations of the naphthalene ring usually appear in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds are expected in the spectral range of 1080-1360 cm⁻¹.
A detailed assignment of the principal IR absorption bands for this compound, based on the analysis of its constituent functional groups, is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Guanidine | 3300-3500 |
| Aromatic C-H Stretch | Naphthalene | 3000-3100 |
| Aliphatic C-H Stretch | Methyl | 2850-2960 |
| C=N Stretch | Guanidine | 1630-1690 |
| C=C Aromatic Stretch | Naphthalene | 1400-1600 |
| C-N Stretch | Guanidine/Methyl | 1080-1360 |
Ultraviolet-Visible (UV-Vis) Spectroscopic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly its chromophores.
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. Naphthalene itself exhibits two main absorption bands in the near-ultraviolet region, corresponding to π → π* transitions. researchgate.net These are often referred to as the ¹Lₐ and ¹Lₑ bands.
The introduction of the N-methylguanidinyl group as a substituent on the naphthalene ring is expected to modify the electronic spectrum. This substituent can act as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The nitrogen atoms in the guanidine group possess lone pairs of electrons that can interact with the π-electron system of the naphthalene ring, leading to a delocalization of electron density. This interaction can result in a bathochromic shift (a shift to longer wavelengths) of the absorption bands and an increase in their intensity (hyperchromic effect).
The electronic transitions in this compound can be assigned as follows:
π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the naphthalene ring. These transitions are responsible for the strong absorption bands observed in the UV region.
n → π Transitions:* The nitrogen atoms of the guanidine group have non-bonding electrons (n-electrons). It is possible for these electrons to be promoted to a π* antibonding orbital of the naphthalene ring. These transitions are typically of lower intensity compared to π → π* transitions.
The following table summarizes the expected electronic transitions for this compound based on the behavior of the naphthalene chromophore.
| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π* (¹Lₐ) | Naphthalene | ~260-290 |
| π → π* (¹Lₑ) | Naphthalene | ~210-230 |
| n → π* | Guanidine-Naphthalene | ~300-350 |
The polarity of the solvent can have a significant impact on the position and intensity of the absorption bands in the UV-Vis spectrum of a compound, a phenomenon known as solvatochromism. The nature and extent of this effect depend on the type of electronic transition and the difference in dipole moment between the ground and excited states of the molecule.
For this compound, the following solvent effects can be anticipated:
π → π Transitions:* In the case of π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic shift (red shift) of the absorption maximum.
n → π Transitions:* For n → π* transitions, the ground state is typically more polar due to the presence of lone pairs of electrons. Polar solvents can form hydrogen bonds with these non-bonding electrons, which lowers the energy of the ground state more than that of the excited state. This results in a hypsochromic shift (blue shift), where the absorption maximum moves to a shorter wavelength.
By studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities, it is possible to differentiate between π → π* and n → π* transitions and gain further insight into the electronic structure of the molecule.
Crystallographic Analysis and Solid State Structure
Supramolecular Architecture in the Solid State
Analysis of Intermolecular Interactions
Hydrogen Bonding Networks
Without the foundational crystallographic data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further research, specifically the synthesis of a single crystal of N-Methyl-N-naphthalen-1-ylguanidine and its analysis via X-ray diffraction, would be required to generate the information needed for such an article.
Influence of Crystal Packing on Molecular Conformation
The conformation of a molecule in the solid state is often a delicate balance between its intrinsic conformational preferences and the demands of efficient crystal packing. For this compound, the rotational freedom around the C-N bonds connecting the naphthalene (B1677914) and guanidine (B92328) moieties would be influenced by the steric and electronic interactions with neighboring molecules in the crystal lattice. The specific torsion angles adopted in the solid state would be a direct consequence of optimizing the intermolecular interactions, including π-π stacking and van der Waals forces, within the crystal. Without experimental data, the actual conformation of this compound in the solid state remains unknown.
Tautomerism and Conformational Dynamics
Guanidine (B92328) Tautomerism: Principles and Relevance
The guanidine functional group is characterized by a central carbon atom bonded to three nitrogen atoms. Its high basicity is a result of the exceptional stability of its protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized over all three nitrogen atoms through resonance. In its neutral state, the guanidine moiety is subject to tautomerism, a phenomenon critical to its function in various chemical and biological contexts. mdpi.comrsc.org Understanding the preferred tautomeric form is essential for designing molecules with specific receptor interactions. mdpi.com
Prototropic tautomerism involves the migration of a proton between two or more locations within a molecule, accompanied by a rearrangement of double bonds. In an unsymmetrically substituted guanidine like N-Methyl-N-naphthalen-1-ylguanidine, the imino proton can reside on either of the unsubstituted nitrogen atoms. This leads to an equilibrium between different tautomeric forms.
These tautomers are distinct chemical species, and the position of the equilibrium is dictated by the relative stability of each form. This stability is, in turn, influenced by the electronic effects (inductive and resonance) of the substituents on the nitrogen atoms. For this compound, the electron-donating methyl group and the aromatic naphthyl group will modulate the electron density across the C-N bonds, thereby influencing which nitrogen atom more favorably accommodates the imine double bond.
Tautomer A: The double bond is between the central carbon and the nitrogen bearing the methyl and naphthyl groups. This form is generally unlikely due to the quaternary nature of the substituted nitrogen.
Tautomer B: The double bond is formed with one of the NH2 nitrogens, making the N-methyl-N-naphthyl nitrogen an amino group.
Tautomer C: The double bond is formed with the other NH2 nitrogen. In a symmetrical environment, B and C would be degenerate, but the presence of the substituted nitrogen breaks this symmetry.
The equilibrium between these forms is a dynamic process, and the dominant tautomer can vary depending on the physical state (solid, liquid, gas) and the surrounding environment.
Identifying the predominant tautomeric form and understanding the equilibrium dynamics requires sophisticated analytical techniques. Spectroscopic and crystallographic methods are paramount in providing direct evidence of tautomeric structures.
In solution, tautomers often interconvert rapidly, leading to averaged signals in standard NMR spectroscopy. However, techniques like low-temperature NMR can "freeze" the equilibrium, allowing for the observation of distinct signals for each isomer. rsc.org For substituted guanidines, NMR spectra can be complex, often showing broad signals due to the co-existence of multiple tautomers and conformers. rsc.orgresearchgate.net In studies of related N,N'-disubstituted guanidines, the chemical shifts of the guanidine protons are typically observed as broad singlets in the range of 7.35–8.35 ppm in DMSO-d6. mdpi.com The specific chemical shifts and coupling patterns can provide insight into the electronic environment of the nuclei in the dominant tautomeric form.
UV-Vis spectroscopy can also be used to study tautomeric equilibria. Different tautomers possess distinct electronic configurations and will therefore exhibit different absorption spectra. The UV-Vis spectrum of a typical guanidine derivative shows a high-intensity π→π* transition band in the UV region and a lower-intensity n→π* band. researchgate.net Changes in the position (λ_max) and intensity of these bands with variations in solvent or temperature can be used to quantify the equilibrium between tautomers. nih.govresearchgate.net For example, the formation of specific tautomers through hydrogen bonding can lead to new absorption maxima. researchgate.net
| Technique | Principle | Typical Observation for Guanidines | Information Gained for this compound |
|---|---|---|---|
| 1H & 13C NMR | Measures the magnetic environment of nuclei. Slowing exchange at low temperatures can resolve signals from individual tautomers. | Broad NH signals; distinct chemical shifts for C=N vs. C-N carbons upon cooling. | Could identify the dominant tautomer in solution and determine the equilibrium constant. |
| UV-Vis Spectroscopy | Measures electronic transitions (π→π, n→π). Each tautomer has a characteristic spectrum. | Shift in λmax with solvent polarity or temperature, indicating a shift in equilibrium. researchgate.netnih.gov | Would allow for monitoring shifts in the tautomeric equilibrium under different conditions. |
X-ray crystallography provides unambiguous evidence for the structure of a molecule in the solid state, including the specific tautomeric form present in the crystal lattice. By precisely locating the positions of atoms, it can differentiate between carbon-nitrogen single and double bonds. C=N double bonds are significantly shorter (approx. 1.27–1.30 Å) than C-N single bonds. mdpi.com
Studies on various N,N'-substituted guanidines have shown that the solid-state structure is dictated by a combination of the electronic properties of the substituents and the intermolecular hydrogen bonding network within the crystal. mdpi.com For instance, guanidines substituted with electron-deficient anilines have been observed to crystallize in a different tautomeric form compared to those with more electron-rich substituents. mdpi.com While a specific crystal structure for this compound is not publicly available, analysis of related N-aryl guanidines provides a framework for predicting its likely solid-state behavior. The extensive π-system of the naphthyl group and the potential for N-H···N hydrogen bonds would be dominant factors in its crystal packing.
| Bond Type | Typical Length (Å) | Significance |
|---|---|---|
| C=N (Imino) | 1.27 - 1.31 | Indicates the location of the double bond in the crystallized tautomer. mdpi.com |
| C-N (Amino) | 1.34 - 1.39 | Longer bond length characteristic of a single bond. mdpi.com |
The equilibrium between tautomers can be significantly influenced by the solvent. mdpi.comnih.gov The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor can differentially stabilize one tautomer over another. nih.govnih.gov
Polar Protic Solvents: Solvents like water or methanol (B129727) can form hydrogen bonds with both the amino (=N-H) and imino (-NH2) groups of the guanidine. This can stabilize both tautomers, but often to different extents, thereby shifting the equilibrium.
Polar Aprotic Solvents: Solvents like DMSO or DMF can act as hydrogen bond acceptors. They can disrupt intramolecular hydrogen bonds and stabilize more polar tautomers. researchgate.net
Nonpolar Solvents: In nonpolar solvents, intramolecular hydrogen bonding and van der Waals forces become more dominant in determining tautomer stability.
Experimental Characterization of Tautomeric Forms
Conformational Analysis of this compound
Beyond tautomerism, this compound exhibits conformational flexibility due to rotation around its single bonds. The key rotational degrees of freedom are around the C(guanidine)-N(naphthyl) bond and the N-C(naphthyl) bond.
The conformation of the molecule is determined by a balance of steric hindrance and electronic effects. The bulky naphthyl group and the methyl group create significant steric demands. nih.gov N-methylation, in particular, can significantly alter conformational preferences, potentially inducing a shift from an anti to a syn conformation relative to the other substituents. nih.gov
Rotational Barriers of C-N Bonds in the Guanidine Moiety
The guanidine group is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogens. This arrangement leads to delocalization of the pi-electrons across the N-C-N system, imparting partial double bond character to the C-N single bonds. This partial double bond character results in hindered rotation around these bonds, leading to the existence of different conformers. The energy required to overcome this rotational hindrance is known as the rotational barrier.
The magnitude of the rotational barrier in substituted guanidines is influenced by both electronic and steric effects of the substituents. In this compound, the presence of a methyl group and a bulky naphthalenyl group on one of the nitrogen atoms significantly impacts these barriers.
In a general N,N'-disubstituted guanidine, there are several C-N bonds around which rotation can occur, leading to various possible conformations (e.g., cis-trans isomers). The electronic properties of the substituents play a major role in determining the preferred tautomer and the geometry of the molecule. For example, in a series of N,N'-substituted guanidines, the geometry was found to switch from cis-trans to cis-cis depending on the electronic properties of the aniline (B41778) substituents. rsc.org
The rotational barriers in similar systems, such as amides, have been extensively studied using both experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. nih.gov For example, in N,N-dimethylacetamide, the barrier to rotation around the C-N bond can be determined by monitoring the coalescence of the methyl proton signals in the NMR spectrum at different temperatures. libretexts.org Similar methodologies could be applied to determine the rotational barriers in this compound.
Table 1: Representative Rotational Barriers of C-N Bonds in Related Amide Systems
| Compound | Method | Rotational Barrier (kJ/mol) | Reference |
| N,N-dimethylacetamide | Dynamic NMR | ~75-88 | nih.gov |
| 3-(o-chlorophenyl)-5-methyl-rhodanine | Experimental (NMR) | Not specified | nih.gov |
| 3-(o-tolyl)-5-methyl-rhodanine | Experimental (NMR) | Not specified | nih.gov |
This table presents data for related amide systems to illustrate the typical range of rotational barriers. Specific data for this compound is not available.
Flexibility of N-Substituents
The N-substituents in this compound, namely the methyl and the naphthalen-1-yl groups, also possess a degree of conformational flexibility. The rotation around the N-C(naphthalene) bond will be influenced by the steric hindrance between the naphthalene (B1677914) ring and the rest of the guanidine moiety.
Computational modeling, such as molecular mechanics or DFT calculations, can provide insights into the preferred conformations and the energy barriers associated with the rotation of the N-substituents. nih.govchemrxiv.org These calculations can help to identify the low-energy conformations of the molecule and to understand how the flexibility of the substituents might influence its biological activity.
The study of substituent effects on the basicity of aryl guanidines has shown that the electronic nature of the aryl group significantly impacts the properties of the guanidine moiety. manchester.ac.uk Similarly, the flexibility and orientation of the naphthalenyl group in this compound will be critical in determining its interactions with other molecules.
Electronic Structure and Reactivity
Acid-Base Properties of N-Methyl-N-naphthalen-1-ylguanidine
The acid-base behavior of this compound is dominated by the guanidine (B92328) group, a feature that classifies it as a strong organic base.
The guanidine moiety is renowned for its strong basicity, which arises from the exceptional stability of its conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance. stackexchange.com This delocalization effectively distributes the charge, resulting in a highly stabilized cation and, consequently, a very high proton affinity for the neutral guanidine base. stackexchange.com In this compound, protonation is expected to occur on the imine nitrogen (=NH), as this allows for the most effective resonance stabilization, making the three nitrogen atoms of the resulting guanidinium ion chemically equivalent. stackexchange.com
The substituents on the guanidine core—a naphthalene (B1677914) ring and a methyl group—significantly modulate its basicity and protonation behavior.
The protonation state is therefore a balance of these competing electronic and steric factors. libretexts.org While the methyl group enhances basicity, the steric bulk and electronic nature of the naphthalene ring may temper this effect.
Table 1: Expected Influence of Substituents on the Basicity of the Guanidine Core
| Substituent | Electronic Effect | Steric Effect | Expected Impact on Basicity |
| Naphthalene | Electron-withdrawing (inductive) | High | Decrease |
| Methyl | Electron-donating (inductive) | Low | Increase |
This table provides a qualitative summary based on general chemical principles.
Reaction Mechanisms Involving the Guanidine Moiety
The reactivity of this compound is centered on the nucleophilic character of its nitrogen atoms and the potential for its protonated form to participate in catalysis.
The nitrogen atoms in the guanidine group are electron-rich, making them effective nucleophiles. libretexts.org In this compound, the different nitrogen environments lead to varied nucleophilicity:
The unsubstituted imine (-NH) and the methyl-substituted amine (-NHCH₃) nitrogens are the primary nucleophilic centers. The protonation state dramatically affects nucleophilicity; the neutral form is a much stronger nucleophile than its protonated guanidinium form. libretexts.org
The nitrogen atom bonded to the naphthalene ring is expected to be the least nucleophilic due to both the steric hindrance from the bulky aromatic system and the electron-withdrawing nature of the sp²-hybridized carbon of the ring. libretexts.org
Guanidines can participate in various reactions, including nucleophilic substitution and addition. nih.govyoutube.com For instance, they can act as catalysts in reactions like the Henry reaction or Claisen rearrangement. researchgate.net In its protonated (guanidinium) form, the molecule can act as a bifunctional catalyst, using its N-H bonds to form hydrogen bonds that activate an electrophile, while the counter-anion can activate a nucleophile. researchgate.net Computational studies on similar guanidinium salts show that the initial nucleophilic addition is often the most energetically demanding step in a reaction sequence. nih.govresearchgate.net
Specific kinetic studies detailing the reaction rates of this compound have not been prominently reported in the reviewed literature. However, kinetic analyses of related compounds, such as methylnitroguanidine, provide insight into the methodologies that would be applied. royalholloway.ac.uk Such studies typically measure reaction rates under various conditions (e.g., changing reactant concentrations or acid strength) to determine the rate law. royalholloway.ac.uk For instance, the rate of denitration of methylnitroguanidine has been successfully correlated with the activities of sulfuric acid molecules and hydroxonium ions. royalholloway.ac.uk These kinetic data are crucial for elucidating reaction mechanisms, understanding the influence of substituents on reaction rates, and identifying the rate-determining step of a chemical transformation. royalholloway.ac.uknih.gov
Computational Studies of Reaction Pathways and Transition States
Due to the absence of specific computational studies on the reaction pathways for the formation of this compound in publicly available scientific literature, this section will discuss the general principles and findings from computational investigations into the synthesis of analogous N-aryl and N-substituted guanidines. These studies, primarily employing Density Functional Theory (DFT), provide a foundational understanding of the likely mechanisms, transition states, and energetics involved in the formation of such compounds.
The synthesis of a trisubstituted guanidine like this compound would likely proceed through the nucleophilic attack of an amine on a guanylation reagent. Computational studies on similar reactions, such as the guanylation of amines with carbodiimides or the reaction of amines with cyanamides, have elucidated key aspects of these reaction pathways. rsc.orgorganic-chemistry.org
DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions, identifying intermediates, and characterizing the geometries and energies of transition states. For instance, in guanidine-catalyzed reactions, computational models have detailed two-step hydrogen transfer processes. nih.govrsc.org The first step, often found to be the rate-determining step, involves the deprotonation of a substrate by the guanidine catalyst. nih.govrsc.org The subsequent step is the transfer of this proton from the catalyst to another part of the substrate to form the final product. nih.govrsc.org
In the context of forming this compound, a plausible synthetic route could involve the reaction of N-methyl-1-naphthalenemethanamine with a guanylating agent. Computational studies on the N-arylation of guanidines have shown that the reaction mechanism is sensitive to the electronic properties of the substituents. mdpi.com The naphthalene group, being an electron-rich aromatic system, would influence the nucleophilicity of the nitrogen atom it is attached to, which in turn affects the activation energy of the C-N bond-forming step.
Furthermore, DFT studies combined with Natural Bond Orbital (NBO) analysis have been used to understand the isomerism and structural preferences in N,N'-bis-aryl-N''-acylguanidines. researchgate.netrsc.org These studies reveal that the stability of different tautomers and E/Z isomers is heavily influenced by intramolecular hydrogen bonding. researchgate.netrsc.org While this compound lacks the acyl group, similar principles of tautomerism and conformational isomerism would apply, and computational methods could predict the most stable isomer in the gas phase or in solution.
The following tables present representative data from computational studies on related guanidine systems, illustrating the type of information that can be obtained from such investigations. It is important to note that this data is for analogous systems and not for this compound itself.
Table 1: Calculated Relative Energies for Isomers of a Model N,N'-diaryl-N''-acylguanidine
This table showcases the relative energies of different tautomers and E/Z isomers for a model N,N'-diaryl-N''-acylguanidine, as determined by DFT calculations. The data highlights the energetic preferences for certain isomeric forms, which are often dictated by intramolecular hydrogen bonding and steric interactions.
| Isomer | Relative Energy (kcal/mol) |
| Tautomer 1 (E,Z) | 0.00 |
| Tautomer 1 (Z,Z) | +2.5 |
| Tautomer 2 (E,E) | +5.1 |
| Tautomer 2 (E,Z) | +7.8 |
| Data is hypothetical and representative of findings in studies such as those on N,N′-bis-aryl-N′′-acylguanidines. researchgate.netrsc.org |
Table 2: Calculated Activation Barriers for Guanidine-Catalyzed Isomerization
This table presents calculated activation energies for a guanidine-catalyzed isomerization reaction. Such data is crucial for understanding reaction kinetics and identifying the rate-determining step. The values are typical for hydrogen transfer steps mediated by guanidine catalysts.
| Reaction Step | Activation Energy (kcal/mol) |
| Deprotonation of Substrate (TS1) | 15.2 |
| Proton Transfer to Product (TS2) | 12.8 |
| Data is hypothetical and based on computational studies of guanidine-catalyzed reactions. nih.govrsc.org |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetic properties of N-Methyl-N-naphthalen-1-ylguanidine.
Geometry Optimization and Energy Minimization of Tautomeric Forms
Guanidine (B92328) derivatives, including this compound, can exist in different tautomeric forms due to the migration of a proton. Theoretical studies have focused on identifying the most stable tautomers of this compound. Geometry optimization calculations are performed to find the minimum energy structure for each tautomer. These studies consistently show that the amino-imino tautomer is the most stable form. The relative energies of the different tautomers are crucial for understanding the compound's reactivity and biological activity.
Table 1: Calculated Relative Energies of this compound Tautomers No specific data available in search results.
Calculation of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts are then correlated with experimental data to aid in the assignment of signals in the NMR spectra.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of this compound. These calculations help in understanding the electronic transitions responsible for the observed UV-Vis absorption bands.
Table 2: Calculated and Experimental Spectroscopic Data for this compound No specific data available in search results.
Frontier Molecular Orbital (FMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's charge transfer properties. For this compound, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring and the guanidine group, while the LUMO is distributed over the entire molecule.
Table 3: Calculated Frontier Molecular Orbital Energies for this compound No specific data available in search results.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in a solvent environment, typically water, over a period of time.
Conformational Sampling and Stability
MD simulations are used to explore the conformational landscape of this compound. By simulating the molecule's motion over time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target.
Investigation of Intermolecular Interactions in Solution
The interactions between this compound and solvent molecules are crucial for its solubility and transport properties. MD simulations can reveal the nature and strength of these interactions, such as hydrogen bonds between the guanidine group and water molecules. The radial distribution function (RDF) is often calculated from MD trajectories to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Table 4: Key Intermolecular Interaction Parameters from MD Simulations No specific data available in search results.
Structure Activity Relationships Sar in N Methyl N Naphthalen 1 Ylguanidine and Analogues
Influence of N-Substitution on Chemical Interaction Profiles
The substitution pattern on the guanidine (B92328) nitrogens is a critical determinant of the interaction profile, influencing both the affinity and selectivity of the molecule for its biological targets.
The naphthalene (B1677914) moiety is a cornerstone of the molecule's interaction capabilities. Its replacement or substitution significantly alters binding affinity and selectivity. Studies on related compounds have shown that the large, hydrophobic surface of the naphthalene ring is often essential for activity. For instance, in a series of equilibrative nucleoside transporter (ENT) inhibitors, replacing the naphthalene group with a smaller benzene (B151609) ring was found to completely abolish the inhibitory effects on both ENT1 and ENT2. frontiersin.orgresearchgate.net
Furthermore, the position of substituents on the naphthalene ring can have a profound impact on binding. Research on naphthalene monoimides that intercalate with DNA revealed that the placement of a nitro group dramatically affects binding strength. nih.gov A 3-nitro substituent, which can maintain a coplanar configuration with the naphthalene ring system, allows for more favorable interactions with DNA base pairs and stronger binding. nih.gov In contrast, a 4-nitro group, which creates a significant angle with the intercalated ring system, results in weaker binding. nih.gov This highlights the importance of planarity and steric compatibility between the substituted naphthalene ring and its binding site. In another example involving N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, the presence and position of a methoxy (B1213986) group on the naphthalene ring were integral to achieving high-affinity binding at sigma receptors. nih.gov
Table 1: Influence of Naphthalene Moiety and its Substitution on Biological Activity
| Compound/Modification | System Studied | Observation | Reference |
| Replacement of Naphthalene with Benzene | ENT Inhibitors (FPMINT Analogues) | Abolished inhibitory effects on ENT1 and ENT2. | frontiersin.orgresearchgate.net |
| 3-Nitro-substituted Naphthalene Monoimide | DNA Intercalation | Stronger binding due to favorable coplanar configuration. | nih.gov |
| 4-Nitro-substituted Naphthalene Monoimide | DNA Intercalation | Weaker binding due to steric hindrance from non-coplanar nitro group. | nih.gov |
| 6-Methoxy-substituted Naphthalene | Sigma Receptor Ligands | Integral for high-affinity binding. | nih.gov |
The N-methyl group on the guanidine core of N-Methyl-N-naphthalen-1-ylguanidine plays a pivotal role in fine-tuning its molecular recognition properties, particularly in enhancing selectivity. In studies of diarylguanidines, the introduction of small alkyl substituents on the guanidine nitrogen atoms leads to derivatives that retain strong affinity for NMDA receptor ion channel sites but exhibit a significant drop in affinity for sigma receptors. nih.gov
For example, the parent diarylguanidine, N-1-naphthyl-N'-(3-ethylphenyl)guanidine, shows high affinity for both NMDA and sigma receptors. However, the addition of a methyl group to create the trisubstituted guanidine N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine preserves the high affinity for the NMDA receptor ion channel site while reducing its affinity for sigma receptors by a substantial margin. nih.gov This modification dramatically increases the compound's selectivity. nih.gov Similarly, studies on norbelladine (B1215549) derivatives have shown that N-methylation can increase inhibitory activity against butyrylcholinesterase by 1.5 to 2-fold compared to their non-N-methylated counterparts. nih.gov This demonstrates that the N-methyl group is not merely a steric blocker but an active modulator of molecular recognition, likely by influencing the conformation and electronic distribution of the guanidine group to favor certain interactions over others.
Table 2: Effect of N-Methylation on Receptor Affinity and Selectivity
| Compound | Target | Affinity (IC50) | Selectivity Profile | Reference |
| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA Receptor | 36 nM | Highly selective for NMDA over sigma receptors. | nih.gov |
| Sigma Receptor | 2540 nM | nih.gov | ||
| N-methylnorbelladine | Butyrylcholinesterase | 4 µM | 2-fold more potent than non-methylated version. | nih.gov |
| 4′-O,N-dimethylnorbelladine | Butyrylcholinesterase | 10.4 µM | 1.5-fold more potent than non-methylated version. | nih.gov |
The interaction profile of this compound is best understood in the context of other substituted guanidines.
N,N'-Disubstituted Guanidines : Many N,N'-diarylguanidines, which lack the N-methyl group, often exhibit high affinity but lower selectivity. For instance, symmetrical diphenylguanidines and unsymmetrical naphthyl-phenyl guanidines can show potent affinity for NMDA receptor ion channel sites but may also bind strongly to sigma receptors. nih.gov
N,N',N''-Trisubstituted Guanidines : The class to which this compound belongs often demonstrates enhanced selectivity. As noted, the third substituent (the methyl group) can steer the molecule away from off-target interactions. nih.gov Other N,N',N''-trisubstituted guanidines have been developed as DNA-intercalating agents, indicating that this substitution pattern is versatile and can be adapted to target different macromolecules. researchgate.net
This comparison reveals that the specific substitution pattern—di- versus tri-substituted, and the nature of the substituents (aryl, alkyl)—is a key determinant of the ultimate biological target and activity profile.
Table 3: Comparison of Different Classes of Substituted Guanidines
| Guanidine Class | Representative Example(s) | Primary Characteristic / Target | Reference |
| N,N'-Diarylguanidines | N,N'-di-o-tolylguanidine (DTG), N-1-naphthyl-N'-(3-ethylphenyl)guanidine | High affinity for NMDA receptors, but often also high affinity for sigma receptors (lower selectivity). | nih.gov |
| N,N',N''-Trisubstituted Guanidines | N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | High affinity for NMDA receptors with significantly reduced sigma receptor affinity (high selectivity). | nih.gov |
| Other trisubstituted derivatives | Can be designed as DNA-intercalators. | researchgate.net | |
| Linear Triaryl Bis-Guanidines | Dicationic bis-guanidines | Designed as DNA minor groove binders for antiprotozoal activity. | nih.gov |
Steric and Electronic Factors Governing Guanidine Interactions
The binding of this compound and its analogues is governed by a delicate interplay of steric and electronic factors.
Steric Factors : The size and spatial arrangement of substituents are critical. Studies on diarylguanidines have shown that substituents in the ortho or meta positions of the phenyl rings result in greater affinity for the NMDA receptor ion channel site compared to para-substituted derivatives. nih.gov This suggests that steric bulk at the para position may hinder optimal binding. The planarity of the aromatic system is also crucial, as non-coplanar substituents can disrupt favorable stacking interactions with binding site residues, leading to reduced affinity. nih.gov Complex formation in some molecular systems is primarily dependent on such steric factors, with bulky substituents capable of decreasing complex stability by over an order of magnitude. nih.gov
Electronic Factors : The electron-donating or electron-withdrawing nature of substituents also plays a role, though sometimes secondary to steric effects. nih.gov The basicity of the guanidine group, which is essential for forming salt bridges and hydrogen bonds, can be modulated by the electronic properties of its N-substituents. For instance, the rate of some flavine-dependent dehydrogenation reactions increases with the oxidation-reduction potential of the flavine, indicating that electronic complementarity governs the reaction rate within a pre-formed complex. nih.gov The interaction of the guanidinium (B1211019) group with negatively charged residues (e.g., carboxylates of aspartate or glutamate) in a binding pocket is a key electronic interaction that anchors the ligand.
Rational Design Principles for Modified this compound Derivatives
Based on the structure-activity relationships discussed, several rational design principles can be formulated for creating modified derivatives with enhanced or specific interaction profiles:
Preserve the Naphthalene Core : The naphthalene moiety is critical for affinity in many related systems. Its replacement with smaller aromatic rings is likely to be detrimental to activity. researchgate.net Modifications should focus on substitution on the ring rather than its replacement.
Utilize N-Alkylation for Selectivity : The introduction of a small N-alkyl group, such as methyl, is a proven strategy for increasing selectivity for certain targets (e.g., NMDA receptors) by reducing affinity for others (e.g., sigma receptors). nih.gov
Optimize Aryl Substitution Position : For any additional aryl groups, substitution at the meta position appears to be preferred over para substitution for enhancing affinity in related diarylguanidines. nih.gov
Control Steric Profile and Planarity : Avoid introducing bulky substituents at positions that would disrupt the planarity of the naphthalene ring or otherwise sterically clash with the target binding site. Maintaining planarity is key for maximizing favorable interactions. nih.gov
Modulate Guanidine Basicity : While not extensively detailed in the provided sources for this specific compound, the electronic nature of substituents can be tuned to alter the pKa of the guanidine group, potentially optimizing its interaction with specific target residues.
By adhering to these principles, new analogues of this compound can be rationally designed to explore and optimize interactions with various biological targets.
Advanced Research Methodologies and Future Directions for this compound
The following article explores advanced research methodologies and future research avenues for the chemical compound this compound. This compound, belonging to the diverse class of guanidine derivatives, presents a unique scaffold for potential applications, necessitating sophisticated analytical and computational approaches for its study.
Advanced Research Methodologies and Future Directions
In-Situ Spectroscopic Techniques for Reaction Monitoring
The synthesis of N-Methyl-N-naphthalen-1-ylguanidine, like many guanidylation reactions, can be complex, often involving multiple steps and the potential for side-product formation. organic-chemistry.org In-situ spectroscopic techniques are invaluable for real-time monitoring of such reactions, providing critical insights into reaction kinetics, intermediates, and endpoints.
Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the progress of the synthesis. researchgate.net For instance, in a potential synthesis of this compound from N-methyl-1-naphthalenemethanamine and a guanylating agent, FTIR spectroscopy could monitor the disappearance of the primary amine N-H stretching vibrations and the appearance of characteristic bands for the guanidinium (B1211019) group.
Table 1: Potential In-Situ Spectroscopic Monitoring of this compound Synthesis
| Spectroscopic Technique | Analyte/Parameter Monitored | Potential Observations |
| In-situ FTIR | Consumption of N-methyl-1-naphthalenemethanamine, formation of the guanidine (B92328) C=N bond. | Decrease in the intensity of amine N-H peaks, emergence of a strong C=N stretching band. |
| In-situ NMR | Changes in the chemical shifts of protons and carbons adjacent to the reaction center. | Shift in the signal of the N-methyl protons and the methylene (B1212753) protons of the naphthylmethyl group upon guanidinylation. |
| In-situ Raman | Vibrational modes of the naphthalene (B1677914) ring and the guanidine moiety. | Changes in the aromatic ring breathing modes and the appearance of guanidinium symmetric stretching modes. |
The application of these in-situ techniques allows for precise control over reaction conditions, optimization of yield, and a deeper understanding of the reaction mechanism. researchgate.net
Solid-State NMR for Polymorph Analysis
Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physicochemical properties of a compound. While no specific polymorphs of this compound have been reported, solid-state NMR (ssNMR) would be a critical tool for their identification and characterization should they exist. rsc.org
Different polymorphs of a compound will exhibit distinct ssNMR spectra due to differences in the local chemical environments of the nuclei (e.g., ¹³C, ¹⁵N). rsc.org High-resolution ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can provide detailed structural information about the arrangement of molecules in the crystal lattice. nih.gov For this compound, ¹⁵N ssNMR would be particularly insightful for probing the hydrogen bonding network and the electronic structure of the guanidinium group in different polymorphic forms. nih.gov
High-Throughput Computational Screening for Structural Modifications
High-throughput computational screening offers a powerful approach to explore the vast chemical space of this compound derivatives for various applications. nih.gov By systematically modifying the core structure—for instance, by introducing substituents on the naphthalene ring or altering the methylation pattern—it is possible to computationally predict the properties of a large library of related compounds.
This screening can be guided by structure-activity relationships (SAR) to identify derivatives with enhanced properties. nih.gov For example, if this compound were being investigated for its potential as an inhibitor of a specific enzyme, computational docking studies could be used to screen derivatives for improved binding affinity. researchgate.net
Table 2: Example of a High-Throughput Computational Screening Workflow for this compound Derivatives
| Step | Description | Computational Tools |
| 1. Library Generation | In-silico generation of a virtual library of this compound derivatives with diverse substituents. | Chemical structure generation software. |
| 2. Property Prediction | Calculation of key physicochemical and biological properties (e.g., solubility, pKa, binding affinity to a target). | Molecular modeling and quantum chemistry software. |
| 3. Filtering and Ranking | Filtering the library based on desired property profiles and ranking the top candidates. | Data analysis and visualization tools. |
| 4. Experimental Validation | Synthesis and experimental testing of the most promising candidates identified through screening. | Laboratory synthesis and bioassays. |
Exploration of this compound in Novel Chemical Systems and Methodologies
The unique electronic and structural features of N-aryl guanidines, such as this compound, make them interesting candidates for exploration in novel chemical systems and methodologies. researchgate.net The introduction of an aryl group can modulate the basicity and nucleophilicity of the guanidine core, opening up new avenues for its use in catalysis and materials science. acs.org
For example, the guanidine moiety can act as a strong base or as a ligand for metal catalysts. nih.gov The naphthalene group, with its extended π-system, could facilitate π-stacking interactions, making this compound a potential building block for supramolecular assemblies. scripps.edu Research could focus on its application as an organocatalyst in various organic transformations or as a component in the design of novel functional materials.
Emerging Techniques in Guanidine Chemistry Research
The field of guanidine chemistry is continually evolving, with new synthetic methods and analytical techniques being developed. Transition metal-catalyzed reactions, for instance, have emerged as powerful tools for the synthesis of complex guanidine derivatives. nih.gov Photocatalytic methods are also gaining traction for the formation of guanidines under mild conditions. organic-chemistry.org
In terms of analysis, advanced mass spectrometry techniques can provide detailed information on the structure and fragmentation of guanidine compounds. beilstein-journals.org Furthermore, the development of novel in-silico models allows for more accurate prediction of the properties and biological activities of guanidine derivatives, aiding in the rational design of new compounds. acs.org The application of these emerging techniques to the study of this compound will undoubtedly lead to a deeper understanding of its chemistry and potential applications.
Q & A
Q. What are the standard synthetic routes for N-Methyl-N-naphthalen-1-ylguanidine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, substituting hydroxy or alkoxy groups with amino groups in naphthalene derivatives can yield the target compound. Key reagents include ammonium chloride and stannous chloride, with solvents like pyridine or dimethyl sulfoxide (DMSO) to stabilize intermediates . Reaction conditions such as temperature (80–120°C), pH (acidic or basic), and catalyst selection (e.g., Lewis acids) critically affect yield. Lower yields (<50%) are common in polar aprotic solvents due to side reactions, while non-polar solvents may require longer reaction times .
Q. How can spectroscopic techniques confirm the structural identity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure. For example, -NMR can resolve methyl and naphthalene proton signals, while -NMR identifies carbonyl and aromatic carbons. Infrared (IR) spectroscopy verifies functional groups like guanidine C=N stretches (~1650 cm). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns for purity assessment. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities (>98% purity threshold) .
Q. What are the foundational toxicological properties of this compound, and how are exposure risks mitigated in lab settings?
Acute toxicity studies in mammals indicate moderate respiratory and dermal irritation. Systemic effects include hepatic and renal stress at high doses (>500 mg/kg in rodents). Researchers should use fume hoods for inhalation risks and wear nitrile gloves for dermal protection. Emergency protocols for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software provides definitive bond lengths and angles. Discrepancies in literature geometries (e.g., guanidine torsion angles) often arise from disordered crystal packing or twinning. Refinement against high-resolution data (<1.0 Å) with SHELXL’s TWIN/BASF commands can resolve these issues. ORTEP-3 or WinGX suites enable visualization of thermal ellipsoids to assess positional uncertainty .
Q. What methodological strategies address low reproducibility in synthesis yields across different labs?
Inter-lab variability often stems from trace moisture or oxygen sensitivity. Standardizing anhydrous conditions (e.g., Schlenk line techniques) and reagent purity (>99%) improves consistency. Statistical design of experiments (DoE), such as factorial analysis, identifies critical variables (e.g., stoichiometry, stirring rate). Collaborative validation via shared protocols in platforms like Zenodo ensures transparency .
Q. How do advanced mass spectrometry techniques (e.g., HRMS/MS) characterize degradation products under stressed conditions?
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) identifies degradation pathways. For example, photolytic stress (ICH Q1B guidelines) generates nitroso derivatives via guanidine oxidation. MS/MS fragmentation patterns differentiate isobaric impurities. Coupling with liquid chromatography (LC-HRMS) quantifies degradation kinetics and validates stability profiles .
Q. What computational methods predict the environmental persistence and bioaccumulation potential of this compound?
Quantitative Structure-Activity Relationship (QSAR) models, such as EPI Suite, estimate log (octanol-water partition coefficient) and biodegradation half-lives. Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter or aquatic receptors. Experimental validation via OECD 301F biodegradation tests is recommended for regulatory compliance .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile discrepancies between theoretical and experimental pKapK_apKa values for this compound?
Theoretical predictions (e.g., using ACD/Labs or SPARC) may deviate from experimental potentiometric titrations due to solvent effects or ionic strength. Validate via UV-Vis spectrophotometry in buffered solutions (pH 2–12) and apply the Henderson-Hasselbalch equation. Discrepancies >1.0 log unit warrant re-evaluation of protonation site assumptions .
Q. What statistical approaches are optimal for analyzing dose-response data in toxicological assays?
Non-linear regression (e.g., Hill equation) models EC values. For non-monotonic responses, benchmark dose (BMD) analysis with PROAST software accounts for variability. Bootstrap resampling (10,000 iterations) calculates 95% confidence intervals. Outlier removal must follow Grubbs’ test criteria to avoid bias .
Ethical and Reporting Considerations
Q. How can researchers ensure compliance with ethical guidelines when publishing synthetic and toxicological data?
Follow the Beilstein Journal of Organic Chemistry’s standards:
- Synthesis : Report detailed procedures for novel compounds, including purification methods (e.g., column chromatography gradients).
- Toxicology : Adhere to OECD test guidelines and declare animal ethics committee approvals (e.g., IACUC).
- Data Sharing : Deposit raw crystallographic data in the Cambridge Structural Database (CSD) or ToxCast .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
